
(R)-2-Hydroxy-4-phenylbutyric acid
Vue d'ensemble
Description
(R)-2-Hydroxy-4-phenylbutyric acid [(R)-HPBA] is a chiral β-hydroxy acid that serves as a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, and quinapril . These drugs are widely prescribed for hypertension and cardiovascular diseases. The enantiomeric purity of (R)-HPBA (>99% ee) is essential for therapeutic efficacy, as the (S)-enantiomer lacks biological activity .
Méthodes De Préparation
Chemical Synthesis via Chiral Auxiliary-Mediated Stereoselective Reduction
Intermediate Synthesis: (L)-Menthyl 2-Oxo-4-phenylbutyrate
The synthesis begins with condensing (L)-menthol and methyl chloroglyoxylate to form ethanedioic acid methyl-(L)-menthyl ester, a mixed oxalate intermediate . This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at -20°C to -25°C, achieving a 97.3% yield after crystallization . Subsequent treatment with phenethyl magnesium bromide via a Grignard reaction introduces the phenylbutyrate moiety, yielding (L)-menthyl 2-oxo-4-phenylbutyrate .
Reaction Conditions and Optimization
-
Workup : Sequential washes with 1N HCl, brine, and sodium bicarbonate ensure purity .
-
Crystallization : Hexane cooling (-30°C) and seeding yield 38.3% crystalline product .
Stereoselective Reduction to (R)-Alcohol
The keto group in (L)-menthyl 2-oxo-4-phenylbutyrate undergoes chiral reduction using S-B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane, a borane-based chiral agent . This step achieves high diastereomeric excess (de >98%) by leveraging the menthyl group’s steric bulk to favor the (R)-configuration .
Key Parameters:
Hydrolysis and Esterification
The (L)-menthyl ester is hydrolyzed using lithium hydroxide (LiOH) in THF/water to yield this compound . For ester derivatives (e.g., ethyl ester), the acid is refluxed with ethanol under HCl catalysis, achieving 76% yield after distillation .
Enzyme-Catalyzed Asymmetric Synthesis
Biocatalytic Reduction of 2-Oxo-4-phenylbutyrate
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) catalyze the enantioselective reduction of 2-oxo-4-phenylbutyrate to the (R)-alcohol . Lactobacillus brevis ADH exhibits high activity, achieving >99% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C) .
Process Advantages:
Dynamic Kinetic Resolution (DKR)
Lipase-catalyzed DKR combines in situ racemization of the substrate with selective esterification of the (R)-enantiomer. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 95% ee and 88% yield in toluene at 45°C .
Comparative Analysis of Methodologies
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Yield | 62–76% | 85–95% |
Enantioselectivity | >98% de | >99% ee |
Reaction Time | 5–7 days | 24–48 hours |
Environmental Impact | High solvent waste | Aqueous, low waste |
Industrial Scalability
Chemical methods dominate industrial production due to established infrastructure, despite higher environmental costs . Enzymatic processes are gaining traction in green chemistry initiatives but require optimization for substrate concentration and enzyme stability .
Emerging Hybrid Approaches
Chemoenzymatic Sequential Reactions
Combining chemical synthesis of the keto ester with enzymatic reduction reduces reliance on chiral auxiliaries. A 2023 pilot study achieved 89% yield and 99% ee using Rhodococcus ruber ADH .
Flow Chemistry Integration
Continuous-flow systems enhance both chemical and enzymatic routes by improving heat/mass transfer. For example, microreactors reduce reaction times for LiOH hydrolysis from 12 hours to 30 minutes .
Analyse Des Réactions Chimiques
Esterification Reactions
HPBA undergoes esterification to form alkyl esters, crucial intermediates in pharmaceutical synthesis.
Enzymatic Reduction of Precursors
HPBA is synthesized via stereoselective reduction of 2-oxo-4-phenylbutyric acid (OPBA) using engineered enzymes.
Key Biocatalytic System :
Component | Details |
---|---|
Enzyme | Y52L/F299Y mutant of Lactobacillus bulgaricus d-lactate dehydrogenase (d-nLDH) |
Cofactor Regeneration | Formate dehydrogenase (FDH) with sodium formate |
Reaction Conditions | pH 6.5, 37°C, 200 mM phosphate buffer |
Productivity | 47.9 mM h⁻¹, >99% ee |
Substrate Conversion | 97.8% (73.4 mM OPBA → 71.8 mM HPBA in 90 min) |
This system avoids byproduct formation (e.g., gluconic acid) associated with glucose-based cofactor regeneration .
Hydrolysis of Esters
HPBA esters are hydrolyzed back to the free acid under acidic or basic conditions.
Ethyl Ester Hydrolysis :
Reaction:
Conditions:
-
Acidic: HCl or H₂SO₄ in aqueous ethanol
-
Basic: NaOH or KOH in aqueous THF
-
Yield: >95% under optimized conditions
Conversion to 2-Amino-4-phenylbutyric Acid :
Steps:
-
Oxidation: HPBA → 2-oxo-4-phenylbutyric acid (OPBA)
-
Reductive Amination: OPBA + NH₃ → 2-amino-4-phenylbutyric acid
Conditions:
-
Catalyst: Sodium cyanoborohydride
-
Solvent: Methanol
-
Yield: 70–85%
Comparative Analysis of Synthetic Routes
Parameter | Enzymatic Reduction | Chemical Esterification |
---|---|---|
ee (%) | >99 | >99 |
Productivity | 47.9 mM h⁻¹ | 24.5 mM h⁻¹ |
Byproducts | None | Trace organic acids |
Scalability | Industrial (kg-scale) | Lab-scale |
Stability and Degradation
HPBA is stable under standard storage conditions (room temperature, dry environment) but degrades via:
Applications De Recherche Scientifique
Pharmaceutical Applications
Key Role in ACE Inhibitors
(R)-HPBA serves as a crucial precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are widely used in treating hypertension and heart failure. Notable ACE inhibitors derived from (R)-HPBA include:
- Benazepril
- Enalapril
- Lisinopril
- Ramipril
- Quinapril
These compounds exhibit structural features that enhance their therapeutic efficacy, making (R)-HPBA an essential intermediate in their production .
Synthesis Methodologies
Recent advancements have focused on developing efficient synthesis methods for (R)-HPBA. For example, a study highlighted the use of a recombinant Escherichia coli strain to produce (R)-HPBA through a biocatalytic process involving NAD-dependent d-lactate dehydrogenase. This method achieved high yields and enantiomeric excess, showcasing the compound's potential in pharmaceutical development .
Biochemical Research
Metabolic Pathway Studies
(R)-HPBA is utilized in biochemical research to investigate metabolic pathways and enzyme activities. Its role as a substrate in various enzymatic reactions allows researchers to explore complex biological processes, enhancing our understanding of metabolism and enzymology .
Cosmetic Applications
Moisturizing Agent
In the cosmetic industry, (R)-HPBA is valued for its moisturizing properties. It is incorporated into skincare formulations to improve hydration and texture, appealing to consumers seeking natural ingredients in beauty products. Its effectiveness as a moisturizing agent has been documented in various formulations aimed at enhancing skin health .
Food Industry
Flavoring Agent
(R)-HPBA is also employed as a flavoring agent in the food industry. Its pleasant aroma makes it suitable for enhancing flavor profiles in various food products while being recognized for its safety compared to synthetic additives. This application underscores its versatility beyond pharmaceuticals and cosmetics .
Data Table: Applications of this compound
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceuticals | Precursor for ACE inhibitors | Treats hypertension and heart failure |
Biochemical Research | Metabolic pathway studies | Enhances understanding of enzyme activity |
Cosmetics | Moisturizing agent | Improves skin hydration and texture |
Food Industry | Flavoring agent | Natural alternative to synthetic flavorings |
Case Studies
1. Production Efficiency Study
A study conducted on the production of (R)-HPBA using engineered E. coli strains demonstrated that optimizing biocatalytic conditions could yield significant amounts of (R)-HPBA efficiently. The engineered strains exhibited high productivity rates, making this method viable for industrial applications .
2. Enzymatic Reduction Process
Research on enzymatic reduction processes revealed that using D-lactate dehydrogenase from Staphylococcus epidermidis could effectively produce (R)-HPBA continuously in an enzyme membrane reactor. This approach not only improved yield but also reduced enzyme consumption, highlighting its potential for sustainable production methods .
Mécanisme D'action
The mechanism of action of ®-2-Hydroxy-4-phenylbutyric acid involves its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating strain on the heart.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Related Compounds
(R)-2-Hydroxy-4-Phenylbutyric Acid Ethyl Ester [(R)-HPBE]
(R)-HPBE (CAS 90315-82-5) is the ethyl ester derivative of (R)-HPBA and a direct precursor in ACE inhibitor synthesis.
Key Insights :
- (R)-HPBE synthesis achieves higher product concentrations (300 mM vs. 182 mM for HPBA) due to improved substrate solubility (OPBE vs. OPBA) and enzyme compatibility .
- Formate-driven cofactor regeneration (used in HPBA synthesis) is more cost-effective and generates fewer byproducts than glucose-based systems .
Other 2-Hydroxycarboxylic Acids
(a) (S)-2-Amino-4-Phenylbutanoic Acid
A structural analog used in peptidomimetic drugs. Synthesized via enzymatic resolution or asymmetric hydrogenation but requires additional steps for amino group introduction, reducing overall yield (40–60%) compared to HPBA .
(b) D-Phenyllactic Acid
Produced via D-lactate dehydrogenase (D-LDH) catalysis. While similar in mechanism to HPBA synthesis, D-phenyllactic acid exhibits lower industrial demand, limiting process optimization efforts .
(c) 4-Hydroxy-2-Oxobutanoic Acid
A non-aromatic analog with applications in biodegradable polymers. Its synthesis lacks the stereochemical complexity of HPBA, enabling simpler chemical routes (e.g., oxidation of 1,4-butanediol) .
Industrial and Methodological Considerations
Case Study :
- Enzyme Membrane Reactor : Continuous production of (R)-HPBA using D-lactate dehydrogenase (D-LDH) and formate dehydrogenase (FDH) achieved a space-time yield of 165 g L⁻¹ day⁻¹ but required costly enzyme purification .
- Whole-Cell Biocatalysis : Recombinant E. coli DF co-expressing mutant D-nLDH and FDH eliminated purification steps, achieving 71.8 mM (R)-HPBA in 90 min with >99% ee .
Activité Biologique
(R)-2-Hydroxy-4-phenylbutyric acid (R-HPBA) is an important compound in pharmaceutical chemistry, particularly as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Overview of (R)-HPBA
(R)-HPBA is a chiral compound that plays a crucial role in the production of various pharmaceuticals. Its structural formula is:
This compound is notable for its ability to inhibit ACE, an enzyme that regulates blood pressure by converting angiotensin I to angiotensin II.
2. Synthesis and Biotransformation
The synthesis of (R)-HPBA can be achieved through various biocatalytic processes. One notable method involves using recombinant strains of Escherichia coli expressing mutant forms of D-lactate dehydrogenase (d-nLDH). For example, the Y52L/F299Y mutant has shown significantly enhanced activity in reducing 2-oxo-4-phenylbutyric acid (OPBA) to (R)-HPBA. The specific activity was reported to be 233.2–312.3 times higher than that of wild-type d-nLDH .
Table 1: Comparison of d-nLDH Mutants
Mutant | Specific Activity (fold increase) | Substrate Used |
---|---|---|
Wild-type | 1 | OPBA |
Y52L/F299Y | 233.2 - 312.3 | OPBA |
Other Mutants | < 1 | OPBA |
(R)-HPBA exhibits its biological activity primarily through the inhibition of ACE. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure. The compound's mechanism involves competitive binding to the active site of ACE, thereby preventing substrate access.
4.1 Cardiovascular Health
Due to its role as an ACE inhibitor, (R)-HPBA has potential applications in treating hypertension and heart failure. Studies have indicated that compounds derived from (R)-HPBA can effectively lower blood pressure in animal models .
4.2 Antimicrobial Properties
Recent research has explored the antimicrobial properties of (R)-HPBA and its derivatives. These compounds have shown efficacy against various bacterial strains, suggesting a potential role in treating infections, particularly those caused by antibiotic-resistant bacteria .
Case Study 1: Efficacy in Hypertension Management
A study involving hypertensive rats demonstrated that administration of (R)-HPBA resulted in significant reductions in systolic blood pressure compared to control groups receiving no treatment. The results indicated a sustained effect over several weeks, highlighting the compound's potential for long-term management of hypertension .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that (R)-HPBA exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating promising potential for further development as an antimicrobial agent .
6. Conclusion
This compound is a versatile compound with significant biological activity, particularly as an ACE inhibitor and potential antimicrobial agent. Ongoing research into its synthesis and applications could lead to novel therapeutic strategies for managing hypertension and combating antibiotic resistance.
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (R)-2-Hydroxy-4-phenylbutyric acid be analytically validated?
- Methodological Answer : Enantiomeric purity is typically assessed using chiral HPLC or polarimetry. For HPLC, a chiral stationary phase (e.g., amylose- or cellulose-based columns) is recommended. Mobile phases often consist of hexane/isopropanol mixtures adjusted for optimal resolution. Polarimetry measures optical rotation ([α]D) at specific wavelengths (e.g., 589 nm), with values compared to literature standards . MALDI-TOF-MS can confirm molecular weight (180.20 g/mol) and rule out impurities .
Q. What spectroscopic techniques are suitable for structural characterization of this compound?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) shows characteristic signals: δ 1.8–2.2 (m, CH₂), δ 3.5–4.0 (m, CH-OH), and δ 7.2–7.4 (m, aromatic protons) .
- MALDI-TOF-MS : Provides accurate mass confirmation (m/z 180.20 for [M+H]⁺) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- GHS Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and severe eye irritant (H319). Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H335) .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose as hazardous waste .
Advanced Research Questions
Q. How can enzymatic synthesis improve the stereoselective production of this compound?
- Methodological Answer : Recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase (D-LDH) from Lactobacillus casei can reduce 2-oxo-4-phenylbutyric acid to the (R)-enantiomer. Key optimizations:
- Enzyme Engineering : Single-site mutations (e.g., Q102L in D-LDH) enhance substrate binding and catalytic efficiency (kcat/Km > 2-fold improvement) .
- Cofactor Regeneration : Couple with formate dehydrogenase (FDH) for NADH recycling, achieving >85% yield and >99% enantiomeric excess (ee) .
- Process Conditions : pH 6.0, 30°C, and 24-hour reaction time minimize byproducts .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of dehydrogenases for this compound?
- Methodological Answer :
- Source Variability : Compare enzymes from different microbial hosts (e.g., Lactobacillus vs. Saccharomyces) to identify strain-specific activity .
- Substrate Loading : Titrate 2-oxo-4-phenylbutyric acid (0.1–1.0 mM) to determine Km and Vmax under standardized conditions .
- Inhibition Studies : Add phenylpyruvate analogs to test competitive inhibition, which may explain efficiency drops at high substrate concentrations .
Q. How can reaction conditions be optimized for large-scale bioproduction of this compound?
- Methodological Answer :
- Fed-Batch Fermentation : Maintain dissolved oxygen >30% and glucose feed rate at 0.5 g/L/h to sustain Pichia pastoris growth .
- Immobilization : Encapsulate D-LDH in alginate beads to enhance stability (reusable for 5 cycles with <10% activity loss) .
- Downstream Processing : Acidify broth to pH 2.0 for precipitation, followed by ethyl acetate extraction (3× volumes) and vacuum distillation .
Q. Data Analysis and Troubleshooting
Q. How to interpret conflicting NMR data for this compound derivatives?
- Methodological Answer :
- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may shift OH proton signals upfield .
- Enantiomeric Contamination : Use chiral shift reagents (e.g., Eu(hfc)₃) to split overlapping peaks in ¹H NMR .
- Impurity Identification : Cross-reference MALDI-TOF-MS (m/z 208.25 for ethyl ester) with HPLC retention times to detect byproducts .
Q. Why do different studies report varying optimal pH for enzymatic synthesis?
- Methodological Answer :
Propriétés
IUPAC Name |
(2R)-2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952135 | |
Record name | 2-Hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29678-81-7 | |
Record name | (R)-2-Hydroxy-4-phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29678-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-phenylbutyric acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029678817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanoic acid, α-hydroxy-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668UBN3XYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.